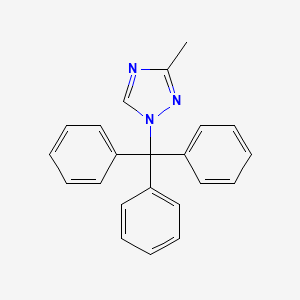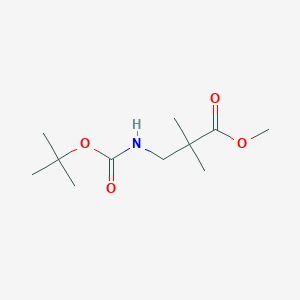
Diethyldithiocarbamic acid diethylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyldithiocarbamic acid diethylammonium salt is an organosulfur compound known for its chelating properties. It is commonly used in various scientific and industrial applications due to its ability to form stable complexes with metal ions. The compound is often utilized in the fields of chemistry, biology, and medicine for its unique properties.
Méthodes De Préparation
Diethyldithiocarbamic acid diethylammonium salt can be synthesized through the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
This reaction is exothermic and requires careful temperature control, typically maintained between 0-30°C. The product is then dried at 40°C to obtain the final compound .
Analyse Des Réactions Chimiques
Diethyldithiocarbamic acid diethylammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:
-
Oxidation: : The compound can be oxidized to form disulfides, such as thiuram disulfide:
2NaS2CNEt2+I2→(S2CNEt2)2+2NaI
-
Substitution: : It can react with alkyl halides to form alkylated products:
2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl
-
Complex Formation: : this compound forms stable complexes with various metal ions, such as iron and copper .
Applications De Recherche Scientifique
Diethyldithiocarbamic acid diethylammonium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyldithiocarbamic acid diethyl- involves its ability to chelate metal ions, thereby inhibiting enzymes that require metal cofactors. For example, it inhibits superoxide dismutase by chelating copper ions, leading to oxidative stress and apoptosis in certain cell types . Additionally, it can form stable complexes with nitric oxide, allowing for the study of nitric oxide radicals in biological systems .
Comparaison Avec Des Composés Similaires
Diethyldithiocarbamic acid diethylammonium salt is similar to other dithiocarbamates, such as sodium diethyldithiocarbamate and zinc diethyldithiocarbamate. it is unique in its ability to form highly stable complexes with a wide range of metal ions, making it particularly useful in various applications .
Similar Compounds
- Sodium diethyldithiocarbamate
- Zinc diethyldithiocarbamate
- Silver diethyldithiocarbamate
Propriétés
Formule moléculaire |
C9H22N2S2 |
|---|---|
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
diethylazanium;N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3 |
Clé InChI |
NBGTWXBPCIHUQD-UHFFFAOYSA-N |
SMILES canonique |
CC[NH2+]CC.CCN(CC)C(=S)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8816529.png)


![4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B8816550.png)






![2-(Piperidin-4-ylmethyl)benzo[d]thiazole](/img/structure/B8816587.png)

